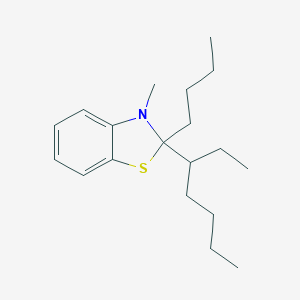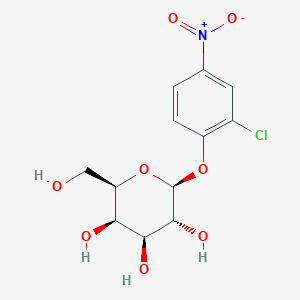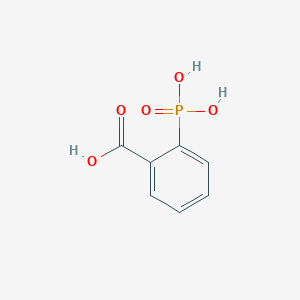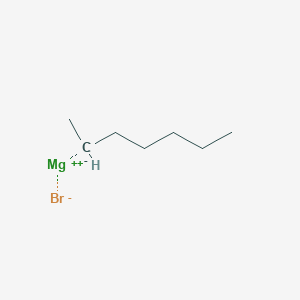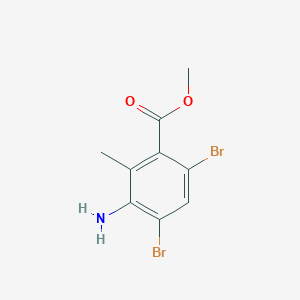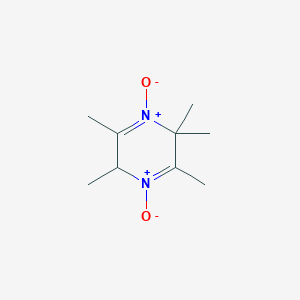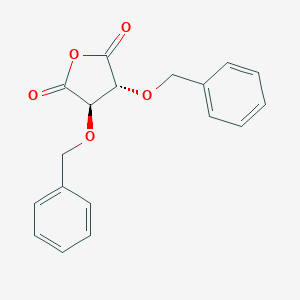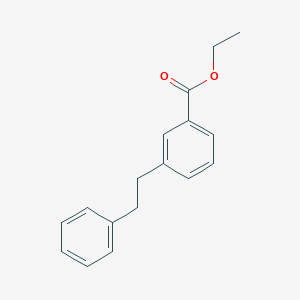
4,6-Dimethoxypyrimidin-2-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxypyrimidin-2-yl methanesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that plays a vital role in the synthesis of nucleic acids.
Aplicaciones Científicas De Investigación
4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various scientific research applications, including its use as a building block in the synthesis of nucleoside analogs. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Additionally, it has been used as a research tool for studying the mechanism of action of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves its ability to inhibit the activity of enzymes and proteins. This compound acts as a competitive inhibitor, binding to the active site of enzymes and preventing their activity. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases.
Biochemical and Physiological Effects:
4,6-Dimethoxypyrimidin-2-yl methanesulfonate has various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. This compound has also been shown to have antiviral and immunomodulatory effects. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,6-Dimethoxypyrimidin-2-yl methanesulfonate in lab experiments include its simple synthesis method, its ability to inhibit the activity of enzymes and proteins, and its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for the research of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis of new derivatives of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate could lead to the development of new drugs and research tools.
Métodos De Síntesis
The synthesis of 4,6-Dimethoxypyrimidin-2-yl methanesulfonate involves the reaction of 4,6-dimethoxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method is simple and efficient, making it a popular choice for researchers.
Propiedades
Número CAS |
120259-57-6 |
|---|---|
Nombre del producto |
4,6-Dimethoxypyrimidin-2-yl methanesulfonate |
Fórmula molecular |
C7H10N2O5S |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
(4,6-dimethoxypyrimidin-2-yl) methanesulfonate |
InChI |
InChI=1S/C7H10N2O5S/c1-12-5-4-6(13-2)9-7(8-5)14-15(3,10)11/h4H,1-3H3 |
Clave InChI |
HCIXUQJFFHIBSX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OS(=O)(=O)C)OC |
SMILES canónico |
COC1=CC(=NC(=N1)OS(=O)(=O)C)OC |
Sinónimos |
2-Pyrimidinol, 4,6-dimethoxy-, methanesulfonate (ester) (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




